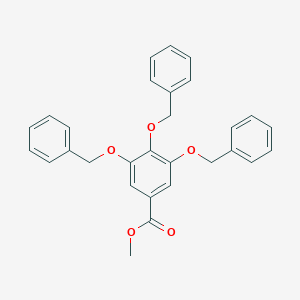

Methyl 3,4,5-Tris(benzyloxy)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,4,5-tris(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUSJTNDKNFSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326202 | |

| Record name | Methyl 3,4,5-Tris(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70424-94-1 | |

| Record name | 70424-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4,5-Tris(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate from Methyl Gallate

This guide provides a comprehensive technical overview for the synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate, a key intermediate in the production of various gallic acid derivatives.[1] The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the core chemical principles, provides a detailed experimental protocol, and discusses the critical parameters that influence the reaction's success.

Executive Summary

The conversion of methyl gallate to this compound is a crucial step in the synthesis of more complex molecules, particularly those with applications in pharmaceuticals and advanced materials. The fundamental transformation is achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This process involves the O-alkylation of the three phenolic hydroxyl groups of methyl gallate with benzyl chloride in the presence of a base. Careful control of reaction conditions is paramount to ensure high yield and purity of the final product. This guide will explore the mechanistic underpinnings of this reaction and provide a practical, step-by-step methodology for its successful implementation in a laboratory setting.

The Core Chemistry: Williamson Ether Synthesis

The synthesis of this compound from methyl gallate is a classic example of the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The key steps in this transformation are:

-

Deprotonation: In the initial step, a base is used to deprotonate the acidic phenolic hydroxyl groups of methyl gallate, forming the corresponding phenoxide ions. These phenoxide ions are significantly more nucleophilic than the starting hydroxyl groups, which is crucial for the subsequent reaction.

-

Nucleophilic Attack: The newly formed phenoxide ions then act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl chloride.

-

Displacement: This nucleophilic attack results in the displacement of the chloride leaving group, forming the stable ether linkage.

The overall reaction is as follows:

The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the potential for side reactions.

The Role of the Base

A variety of bases can be employed in the Williamson ether synthesis, with inorganic carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) being common choices for the alkylation of phenols.[4] These bases are effective at deprotonating the phenolic hydroxyl groups to facilitate the reaction.

Solvent Selection

Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used in this type of reaction.[4] DMF is capable of dissolving both the methyl gallate and the base, providing a suitable medium for the reaction to proceed efficiently.

Experimental Protocol

The following protocol is a detailed, step-by-step guide for the synthesis of this compound from methyl gallate. This procedure is adapted from established methods for the analogous methylation of methyl gallate.[4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Methyl Gallate | C₈H₈O₅ | 184.15 | 1 equivalent |

| Benzyl Chloride | C₇H₇Cl | 126.58 | > 3 equivalents |

| Potassium Carbonate | K₂CO₃ | 138.21 | > 3 equivalents |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | As solvent |

| Water | H₂O | 18.02 | For workup |

| Methanol | CH₃OH | 32.04 | For purification |

Step-by-Step Procedure

-

Reaction Setup: In a multi-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add methyl gallate, N,N-dimethylformamide (DMF), and potassium carbonate.

-

Inert Atmosphere: Purge the flask with nitrogen to create an inert atmosphere.

-

Reagent Addition: With vigorous stirring, add benzyl chloride to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-60°C. Maintain this temperature and continue stirring for several hours (e.g., 8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture with continuous stirring. This will cause the crude product to precipitate.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol. Dissolve the crude solid in hot methanol, and then allow it to cool slowly to form crystals of the pure product.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, this compound.

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: A schematic workflow for the synthesis of this compound.

Alternative Approaches: Solvent-Free Synthesis

For a more environmentally friendly approach, a solvent-free Williamson ether synthesis can be considered. This method involves the direct reaction of the phenol with benzyl chloride in the presence of a solid base like potassium carbonate, often with microwave irradiation to accelerate the reaction. This approach minimizes the use of volatile organic solvents, aligning with the principles of green chemistry.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of this compound from methyl gallate via the Williamson ether synthesis is a reliable and scalable method. By carefully controlling the reaction parameters, including the choice of base, solvent, and temperature, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of gallic acid derivatives and other fine chemicals.

References

"Methyl 3,4,5-Tris(benzyloxy)benzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4,5-Tris(benzyloxy)benzoate is a key organic intermediate, valued for its role in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a central benzoic acid methyl ester core with three benzyloxy protective groups, provides a versatile scaffold for the development of a wide range of derivatives. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, and applications, providing researchers with the technical insights necessary for its effective utilization.

Core Molecular Attributes

This compound, also known as Methyl tri-O-benzylgallate, possesses a well-defined set of physical and chemical characteristics that are crucial for its application in synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₂₆O₅ | [1][2] |

| Molecular Weight | 454.51 g/mol | [2] |

| Appearance | White to light yellow crystalline powder or solid | [1][3] |

| Melting Point | 98-104 °C | [4] |

| Boiling Point | 584.5 °C at 760 mmHg | [5][6] |

| Flash Point | 249.3 °C | [5][6] |

| Density | 1.191 g/cm³ | [6] |

| Solubility | Soluble in common organic solvents such as acetone, chloroform, and dichloromethane.[1] | [1] |

| CAS Number | 70424-94-1 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | δ 3.88 (s, 3H, -OCH₃), 5.12 (s, 2H, -CH₂-), 5.13 (s, 4H, -CH₂-), 7.34 (m, 17H, Ar-H) | [7] |

| ¹³C NMR (CDCl₃) | δ 51.8 (-CH₃), 70.8 (-CH₂-), 74.7 (-CH₂-), 108.7, 124.8, 127.2, 127.3, 127.6, 127.8, 128.1, 128.3 (Aromatic CH), 136.3, 137.1, 142.0, 152.2 (Aromatic C), 166.2 (C=O) | [8] |

| IR (neat) | 1714-1715 cm⁻¹ (C=O stretch), 1212-1214 cm⁻¹ (C-O stretch), 1107-1124 cm⁻¹ (C-O stretch), 740-754 cm⁻¹ (Ar-H bend), 695-696 cm⁻¹ (Ar-H bend) | [4][8] |

| Mass Spectrometry (ESI+) | m/z 455.1858 [M+H]⁺ | [4][8] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the benzylation of methyl 3,4,5-trihydroxybenzoate (methyl gallate).[4][7] This reaction is a classic example of a Williamson ether synthesis.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reactant Preparation : To a solution of methyl gallate in a suitable solvent such as acetone or dimethylformamide (DMF), add a base, typically potassium carbonate.[4][7][9] The base is crucial for deprotonating the hydroxyl groups of the methyl gallate, forming the more nucleophilic gallate anion.

-

Addition of Benzylating Agent : Benzyl bromide is then added to the reaction mixture.[4][7]

-

Reaction Conditions : The mixture is heated to reflux for several hours.[4][7] The elevated temperature accelerates the rate of the Sₙ2 reaction between the gallate anion and benzyl bromide.

-

Work-up and Purification : After the reaction is complete, the mixture is filtered to remove the inorganic salts (e.g., potassium bromide).[7] The solvent is then removed under reduced pressure. The crude product is often purified by recrystallization from a solvent like hexane to yield the final product as a white solid.[4]

Applications in Research and Drug Development

The utility of this compound lies in its role as a protected form of gallic acid, a naturally occurring polyphenol with known antioxidant properties. The benzyl groups can be readily removed by hydrogenolysis, revealing the free hydroxyl groups at a later stage of a synthesis.[7]

Key Application Areas

-

Synthesis of Bioactive Molecules : It serves as a precursor for the synthesis of various biologically active compounds, including potential anti-inflammatory and analgesic agents.[10] Its derivatives have been investigated for their potential as α-glucosidase inhibitors.[7]

-

Development of Novel Antibiotics : The compound has been utilized in the design and synthesis of inhibitors of bacterial RNA polymerase and other enzymes, which are targets for new antibacterial drugs.[9][11]

-

Neuroprotective Agents : It is a starting material in the synthesis of novel fluorinated polyphenols being investigated as selective inhibitors of DYRK1A/B kinase for the potential treatment of neuroinflammatory diseases like Parkinson's disease.[12]

-

Antioxidant Research : As a protected form of a potent antioxidant, it is used in the synthesis of novel antioxidant compounds.[10][13]

Caption: Applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Information

Recommended Precautions

-

Handling : Handle in a well-ventilated area.[3][16] Wear suitable protective equipment, including gloves, safety glasses, and a lab coat.[3][16] Prevent the dispersion of dust.[3][16]

-

Storage : Store in a cool, dark, and dry place in a tightly sealed container.[14][16] Keep away from oxidizing agents.[3][16]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[16] If skin irritation occurs, seek medical advice.[16] If swallowed, seek medical attention.[16]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-characterized physical and chemical properties, coupled with its straightforward synthesis, make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics and safe handling procedures is paramount to leveraging its full potential in the laboratory.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of this compound.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - this compound.

- MDPI. (2016). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase.

- Sigma-Aldrich. (n.d.). This compound | 70424-94-1.

- Biosynth. (n.d.). This compound | 70424-94-1 | FM25406.

- PubChem. (n.d.). This compound | C29H26O5 | CID 352181.

- Luminix Health. (n.d.). This compound.

- Spectrum Chemical. (2018). TCI AMERICA - this compound.

- TCI Chemicals. (n.d.). This compound | 70424-94-1.

- Benchchem. (n.d.). Methyl 3-(benzyloxy)benzoate | 79678-37-8.

- The Royal Society of Chemistry. (2012). Synthesis and biological profiling of tellimagrandin I and analogues reveals that the medium ring significantly contributes to ellagitannin biological activity.

- Molbase. (n.d.). This compound - Alfa Chemistry111.

- Ambeed. (n.d.). 70424-94-1 | this compound | Aryls.

- White Rose eTheses Online. (n.d.). The design and synthesis of bacterial RNAP inhibitors.

- David Spring's group. (n.d.). Synthesis of Biaryl-Containing Medium-Ring Systems by Organocuprate Oxidation.

- eGrove - University of Mississippi. (n.d.). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19.

- ResearchGate. (2013). Design, synthesis and characterization of novel inhibitors against mycobacterial β-ketoacyl CoA reductase FabG4.

- PubMed Central. (n.d.). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C29H26O5 | CID 352181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. rsc.org [rsc.org]

- 5. luminixhealth.com [luminixhealth.com]

- 6. molbase.com [molbase.com]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Books & E-Journals - [thieme-connect.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Methyl 3-(benzyloxy)benzoate | 79678-37-8 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. This compound | 70424-94-1 [sigmaaldrich.com]

- 15. 70424-94-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 16. tcichemicals.com [tcichemicals.com]

Spectroscopic data for "Methyl 3,4,5-Tris(benzyloxy)benzoate" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,4,5-Tris(benzyloxy)benzoate

Introduction: The Structural and Synthetic Context

This compound is a significant organic compound, frequently utilized as a key intermediate in the synthesis of various gallic acid derivatives and complex dendritic molecules.[1][2] Its structure is derived from gallic acid, a naturally occurring polyphenol, where the three phenolic hydroxyl groups are protected by benzyl groups and the carboxylic acid is esterified with a methyl group. This extensive benzylation renders the molecule significantly more soluble in organic solvents compared to its polar precursor, facilitating its use in a wide range of synthetic transformations.

An unambiguous confirmation of the structure and purity of this compound is paramount for its successful application in multi-step syntheses. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as a definitive fingerprint for this molecule. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a predictive and explanatory framework for researchers.

Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify its distinct chemical environments.

Caption: Molecular structure of this compound with key functional groups highlighted.

The key structural components are:

-

A Methyl Ester Group (-COOCH₃): This will give rise to characteristic signals for the carbonyl carbon (C=O) and the methyl protons and carbon.

-

A Central 3,4,5-Trisubstituted Benzene Ring: The two protons on this ring are chemically equivalent, leading to a single, sharp signal in the ¹H NMR spectrum.

-

Three Benzyloxy Groups (-O-CH₂-Ph): These groups are crucial identifiers. The two benzyloxy groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry, while the one at position 4 is unique. This subtle difference may or may not be resolved in the NMR spectra, depending on the solvent and instrument resolution. The methylene (CH₂) protons and the phenyl rings of these groups will produce distinct signals.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol is essential for acquiring high-quality, reproducible data.

Caption: Standard workflow for ¹H NMR sample analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is an excellent solvent for this compound and its residual solvent peak at ~7.26 ppm does not typically interfere with key signals. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution of the aromatic and benzylic signals.

-

Acquisition Parameters: Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to show four main groups of signals corresponding to the four distinct proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| 7.50 - 7.30 | Multiplet (m) | 15H | Aromatic Protons (3 x -C₆H₅): Protons on the terminal phenyl rings of the three benzyl groups. This complex pattern arises from the overlapping signals of ortho, meta, and para protons.[3] |

| 7.29 | Singlet (s) | 2H | Aromatic Protons (Central Ring): The two equivalent protons at C2 and C6 of the central benzoate ring. Their chemical shift is influenced by the electron-donating benzyloxy groups and the electron-withdrawing ester group. |

| 5.14 | Singlet (s) | 6H | Benzylic Protons (3 x -OCH₂-): The six equivalent methylene protons of the three benzyloxy groups. Their equivalence is due to rapid bond rotation and molecular symmetry. They appear downfield due to the deshielding effect of the adjacent oxygen and phenyl ring. |

| 3.90 | Singlet (s) | 3H | Methyl Protons (-OCH₃): The three protons of the methyl ester group. This signal is a sharp singlet, consistent with data for other methyl benzoates.[4] |

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with a few key differences.

-

Sample Preparation: A more concentrated sample is typically required (20-50 mg in 0.6-0.7 mL of CDCl₃).

-

Acquisition Mode: The spectrum is usually acquired in a proton-decoupled mode, which means all signals appear as singlets, simplifying the spectrum.

-

Acquisition Parameters: A greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation

Due to symmetry, fewer than the total 29 carbons will be observed. The benzyloxy groups at C3 and C5 are equivalent.

| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~166.5 | Ester Carbonyl (C=O): The carbonyl carbon of the methyl ester group is highly deshielded and appears far downfield, typical for this functional group.[4] |

| ~152.5 | Aromatic C3, C5: Carbons on the central ring attached to the benzyloxy groups. They are shifted downfield due to the direct attachment to oxygen. |

| ~142.5 | Aromatic C4: The carbon on the central ring attached to the unique benzyloxy group. |

| ~137.0 | Aromatic C-ipso (Benzyl): The three ipso-carbons of the terminal phenyl rings (the carbons attached to the -CH₂- group). |

| ~128.6 | Aromatic C-ortho/meta (Benzyl): Overlapping signals for the ortho and meta carbons of the terminal phenyl rings. |

| ~128.0 | Aromatic C-para (Benzyl): The para carbons of the terminal phenyl rings. |

| ~125.0 | Aromatic C1: The ipso-carbon of the central ring, attached to the ester group. |

| ~109.0 | Aromatic C2, C6: The two equivalent carbons on the central ring, each bearing a hydrogen atom. |

| ~75.0 | Benzylic C4-OCH₂: The methylene carbon of the benzyloxy group at the C4 position. |

| ~71.0 | Benzylic C3,C5-OCH₂: The two equivalent methylene carbons of the benzyloxy groups at the C3 and C5 positions. |

| ~52.3 | Methyl Carbon (-OCH₃): The carbon of the methyl ester group.[4] |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectrum Acquisition

-

Method: The spectrum can be obtained using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first and automatically subtracted from the sample scan.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Rationale |

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H: Stretching vibrations from the protons on all four aromatic rings. |

| 3000-2850 | C-H Stretch (sp³) | Aliphatic C-H: Stretching vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups. |

| ~1720 | C=O Stretch | Ester Carbonyl: This is a very strong and sharp absorption, highly characteristic of the ester functional group. The value is consistent with an aryl ester.[5] |

| 1600-1450 | C=C Stretch | Aromatic Rings: A series of sharp bands corresponding to the carbon-carbon stretching vibrations within the aromatic rings. |

| ~1250 & ~1100 | C-O Stretch | Ether & Ester C-O: Two strong absorptions are expected. The higher frequency band (~1250 cm⁻¹) corresponds to the aryl-O stretch of the C-O-C ether links, while the lower frequency band (~1100 cm⁻¹) is associated with the O-CH₂ stretch.[6] |

| 750-690 | C-H Bend | Aromatic C-H Out-of-Plane: Strong bands in this region are characteristic of monosubstituted benzene rings (from the benzyl groups).[5] |

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure.

Experimental Protocol: MS Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: The analysis is typically run in positive ion mode, where adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺) are readily formed.

-

Analysis: The ionized sample is introduced into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates the ions based on their m/z ratio.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₂₉H₂₆O₅, with a calculated molecular weight of 454.51 g/mol .[2][7]

-

Molecular Ion Peaks: The primary ions observed would be:

-

[M+H]⁺ at m/z = 455.18

-

[M+Na]⁺ at m/z = 477.16

-

[M+K]⁺ at m/z = 493.13

-

Caption: Predicted primary fragmentation pathway for this compound.

-

Key Fragmentation Pattern: The most characteristic fragmentation in molecules containing benzyl groups is the formation of the tropylium cation (C₇H₇⁺) . This fragment is highly stable and typically gives rise to the base peak (the most intense peak) in the spectrum at m/z = 91 . The observation of a dominant peak at m/z 91 is strong evidence for the presence of the benzyloxy moieties. Other likely fragments would result from the loss of a benzyl radical (M - 91) or a neutral toluene molecule.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile for this compound. The ¹H NMR confirms the relative number and connectivity of protons, the ¹³C NMR maps the carbon framework, the IR spectrum identifies the key functional groups (ester, ether, aromatic rings), and mass spectrometry confirms the molecular weight and the presence of the characteristic benzyl groups. When taken together, these techniques provide a self-validating system for the structural confirmation and purity assessment essential for drug development and advanced materials science.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2025). Synthesis and Characterization of Tris-Methacrylated 3,4,5-Tris[(alkoxy)

-

ResearchGate. (2025). Synthesis and spectroscopic characterization of gallic acid and some of its azo complexes | Request PDF. [Link]

-

ResearchGate. (2025). Application of spectroscopic techniques for the study of gallic acid autoxidation | Request PDF. [Link]

-

Semantic Scholar. (2012). Synthesis and spectroscopic characterization of gallic acid and some of its azo complexes. [Link]

-

Natural Chemistry Research Group. (2025). Gallic Acid Derivatives. [Link]

-

ResearchGate. (n.d.). Chemical structure of: methyl 3,4,5-tris[p-(n-dodecan-1-yloxy).... [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

- Vertex AI Search. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

-

SpectraBase. (2025). This compound - Optional[13C NMR]. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Methyl 3,4,5-triacetyloxybenzoate, NMR 13 C (100 MHz, CDCl 3 ) δ ppm:. [Link]

- The Royal Society of Chemistry. (n.d.).

-

AHH Chemical. (2025). The Versatility of this compound in Advanced Organic Synthesis. [Link]

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]

-

MassBank. (2025). Methyl benzoate; LC-ESI-ITFT; MS2; CE: 60; [M+H]+. [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

-

NIST. (n.d.). Benzoic acid. [Link]

-

NIST. (n.d.). Benzyl Benzoate. [Link]20514&Type=IR-SPEC&Index=1#IR-SPEC)

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzyl Benzoate [webbook.nist.gov]

- 7. This compound | C29H26O5 | CID 352181 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3,4,5-Tris(benzyloxy)benzoate" CAS number 70424-94-1

An In-Depth Technical Guide to Methyl 3,4,5-Tris(benzyloxy)benzoate (CAS 70424-94-1)

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis, the strategic use of protecting groups is not merely a convenience but a cornerstone of elegant and efficient molecular construction. Among the myriad of available intermediates, this compound stands out as a pivotal building block. It represents a protected, stable, and versatile form of gallic acid, a natural phenolic compound renowned for its antioxidant properties and as a precursor to numerous bioactive molecules.[1][2] This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the underlying chemical principles, field-proven methodologies, and strategic applications that make it invaluable to researchers in drug discovery, materials science, and fine chemical synthesis.[3][4]

Core Molecular Profile and Physicochemical Properties

This compound (CAS: 70424-94-1) is a crystalline solid that serves primarily as a key intermediate.[3][5] Its structure consists of a central methyl benzoate core derived from gallic acid, with the three phenolic hydroxyl groups masked by robust benzyl ether linkages. This "masking" is the key to its utility, preventing the highly reactive hydroxyls from interfering with subsequent chemical transformations targeted at other parts of the molecule.

Understanding its physical properties is critical for its effective use in a laboratory setting. These characteristics dictate the choice of solvents, reaction conditions, purification methods, and storage protocols.

| Property | Value | Significance in Application |

| CAS Number | 70424-94-1 | Unique identifier for unambiguous substance identification.[5] |

| Molecular Formula | C₂₉H₂₆O₅ | Confirms the elemental composition.[6] |

| Molecular Weight | 454.51 g/mol | Essential for stoichiometric calculations in reaction planning.[6] |

| Appearance | White to light yellow crystalline solid/powder | A visual indicator of purity; significant deviation may suggest impurities.[3][7] |

| Melting Point | 100.0 - 104.0 °C | A sharp melting range is a key indicator of high purity.[7] |

| Boiling Point | ~584.5 °C | Indicates low volatility under standard conditions.[8] |

| Solubility | Soluble in acetone, chloroform, dichloromethane | Dictates the choice of solvents for reactions and purification (e.g., chromatography).[3] |

| Storage | Sealed in dry, room temperature or below (-15°C recommended) | Benzyl ethers are generally stable, but proper storage prevents slow degradation. |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a classic example of a protection strategy, specifically the Williamson ether synthesis.[9] The starting material is Methyl 3,4,5-trihydroxybenzoate (methyl gallate), an inexpensive derivative of gallic acid.[10] The three acidic phenolic hydroxyl groups are deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide) in an Sₙ2 reaction.

The choice of reagents is critical and based on established chemical principles:

-

Base (e.g., Potassium Carbonate, K₂CO₃): Anhydrous K₂CO₃ is a moderately strong base, sufficient to deprotonate the acidic phenols without being so harsh as to cause unwanted side reactions, such as hydrolysis of the methyl ester. It is also inexpensive and easy to remove after the reaction.

-

Solvent (e.g., N,N-Dimethylformamide, DMF or Acetone): A polar aprotic solvent is ideal. It effectively dissolves the reactants and, by not solvating the anionic nucleophile as strongly as a protic solvent would, it accelerates the rate of the Sₙ2 reaction.[3]

-

Alkylating Agent (Benzyl Bromide, BnBr): Benzyl bromide is a highly effective benzylating agent due to the reactivity of the benzylic carbon. The benzyl group itself is chosen for its robustness; it is stable to a wide range of reaction conditions but can be cleanly removed when desired via catalytic hydrogenolysis.[11][12]

Visualized Synthesis Workflow

The diagram below outlines the straightforward yet crucial transformation from a common natural product derivative to a versatile synthetic intermediate.

Caption: Synthesis of the target compound from methyl gallate.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system; successful execution, confirmed by characterization, validates the purity of the reagents and the precision of the technique.

-

Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3,4,5-trihydroxybenzoate (10.0 g, 1 eq.).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 200 mL) and anhydrous potassium carbonate (K₂CO₃, 3.5 eq.). Stir the suspension vigorously.

-

Addition of Benzylating Agent: Add Benzyl Bromide (BnBr, 3.3 eq.) dropwise to the stirring suspension at room temperature. Causality Note: A slight excess of the base and benzyl bromide ensures the complete conversion of all three hydroxyl groups, driving the reaction to completion.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour it slowly into 1 L of ice-cold water with stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with cold ethanol or hexane to remove excess benzyl bromide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield a pure white solid.[1]

Strategic Applications in Advanced Synthesis

The primary value of this compound is not in its own biological activity, but in its role as a protected precursor for more complex molecules.[4][5] Its utility hinges on the selective manipulation of the methyl ester group, followed by the strategic removal of the benzyl protecting groups.

Key Transformation: Debenzylation

The benzyl ethers are most commonly cleaved via catalytic hydrogenolysis.[12] The compound is dissolved in a solvent like ethanol or ethyl acetate, a palladium on carbon catalyst (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere. This process is highly efficient and clean, yielding the deprotected triol and toluene as the only byproduct, which is easily removed.

Application Workflow: Synthesis of Bioactive Gallic Acid Amides

Gallic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[1][2][13] The synthesis of novel gallic acid amides for drug discovery programs is a prime application for this intermediate.

The logical workflow is as follows:

-

Saponification: The methyl ester of this compound is first hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Amide Coupling: The resulting 3,4,5-Tris(benzyloxy)benzoic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., DCC, EDC/HOBt). This creates a new amide bond.

-

Deprotection: The three benzyl groups on the resulting amide are removed via catalytic hydrogenolysis (H₂, Pd/C) to reveal the free phenolic hydroxyls, yielding the final target gallic acid amide.[1]

Logical Relationship Diagram

Caption: Synthetic pathway from the intermediate to a final bioactive compound.

Analytical Characterization and Safety

Quality Control: Rigorous analytical testing ensures the identity and purity of the synthesized material, which is paramount for reproducible downstream results.

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the benzoate ring and the benzyl groups, distinct singlets for the three benzylic CH₂ groups (~5.1 ppm), and the methyl ester CH₃ group (~3.7 ppm).[1]

-

¹³C NMR: Confirms the carbon framework of the molecule.[1]

-

Mass Spectrometry: Provides the exact molecular weight, confirming the molecular formula.[1]

-

HPLC: Used to determine purity with high precision, often reported as >98%.[7][14]

Safety and Handling:

-

Hazard Class: May be harmful if swallowed (GHS07).

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Incompatibilities: Avoid strong oxidizing agents.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical on a shelf; it is an enabling tool for chemical innovation. Its value lies in the strategic incorporation of the benzyl protecting groups, which temporarily pacify the reactive phenolic hydroxyls of the gallic acid core. This allows chemists to perform selective modifications elsewhere in the molecule with high fidelity. By providing a reliable and versatile platform for constructing complex gallate derivatives, this intermediate continues to be a critical asset in the development of new pharmaceuticals, advanced materials, and other high-value chemical products.

References

- Exploring the Chemical Properties and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation. (2014). Molecules.

- Synthesis of Gallic Acid Derivatives and Anti-Oxidation Properties. (2011). ResearchGate.

- Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. (2011). Medicinal Chemistry Research.

- Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- This compound | 70424-94-1. (n.d.). Biosynth.

- Scheme for the synthesis of gallic acid derivatives. (2011). ResearchGate.

- This compound | CAS 70424-94-1. (n.d.). Santa Cruz Biotechnology.

- Synthesis and Characterization of Tris-Methacrylated 3,4,5-Tris[(alkoxy)benzyloxy]benzoate Derivatives. (n.d.). ElectronicsAndBooks.

- This compound | 70424-94-1. (n.d.). Sigma-Aldrich.

- The Versatility of this compound in Advanced Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- This compound | C29H26O5 | CID 352181. (n.d.). PubChem.

- This compound | 70424-94-1. (n.d.). TCI Chemicals.

- Methyl 3-(benzyloxy)benzoate | 79678-37-8. (n.d.). Benchchem.

- SAFETY DATA SHEET: this compound. (2018). TCI AMERICA.

- Buy 4-Benzyl-gallic Acid Benzyl Ester | 1159977-07-7. (2024). Smolecule.

- This compound | CAS 70424-94-1. (2025). Santa Cruz Biotechnology.

- Chemical structure of: methyl 3,4,5-tris[p-(n-dodecan-1-yloxy) benzyloxy] benzoate (TAPEs) and 3,4,5-tris[p-(n-dodecan-1-yloxy) benzyloxy] benzoic acid (TAPAc). (n.d.). ResearchGate.

- This compound | 70424-94-1. (n.d.). TCI Chemicals.

- This compound, TRC 2.5 g. (n.d.). Fisher Scientific.

- How can we synthesize and utilize METHYL 3,4,5-trimethoxybenzoate effectively?. (2023). FAQ.

- This compound synthesis. (n.d.). ChemicalBook.

- Methyl 3,4,5-trihydroxybenzoate 98 99-24-1. (n.d.). Sigma-Aldrich.

- Benzyl group. (n.d.). Wikipedia.

- Benzyl Protection. (n.d.). Common Organic Chemistry.

- This compound. (n.d.). Luminix Health.

- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016). Google Patents.

- This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific.

- Gallic Acid Benzyl Ester | C14H12O5 | CID 16656514. (n.d.). PubChem.

- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.

Sources

- 1. Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C29H26O5 | CID 352181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 70424-94-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. luminixhealth.com [luminixhealth.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. Methyl 3,4,5-trihydroxybenzoate 98 99-24-1 [sigmaaldrich.com]

- 11. Benzyl group - Wikipedia [en.wikipedia.org]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 14. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to the Solubility of Methyl 3,4,5-Tris(benzyloxy)benzoate in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of Methyl 3,4,5-Tris(benzyloxy)benzoate, a key intermediate in fine chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical data to facilitate its application in various laboratory and industrial settings.

Executive Summary

This compound is a white solid compound with the molecular formula C₂₉H₂₆O₅ and a molecular weight of 454.51 g/mol .[1][2] Its utility as a precursor for gallic acid derivatives and other complex molecules is significantly influenced by its solubility in organic solvents.[1] This guide establishes a framework for understanding and predicting its solubility based on molecular structure and solvent properties, and provides established experimental protocols for empirical determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

Molecular Structure and Polarity Analysis of this compound

This compound possesses a complex molecular structure that dictates its solubility behavior. Key features include:

-

Aromatic Rings: The central benzene ring and the three benzyl groups are nonpolar in nature, contributing to its affinity for nonpolar solvents.

-

Ester and Ether Functional Groups: The methyl ester (-COOCH₃) and three benzyloxy (-OCH₂C₆H₅) groups introduce polar character to the molecule through their oxygen atoms. These groups can act as hydrogen bond acceptors.

-

Overall Polarity: Despite the presence of polar functional groups, the large nonpolar surface area from the numerous aromatic rings suggests that the molecule is predominantly nonpolar to moderately polar. The PubChem computed XLogP3 value of 6.2 further indicates a significant lipophilic (fat-loving) and hydrophobic (water-fearing) character.[2]

The Role of the Solvent

The choice of solvent is critical. Solvents are broadly classified based on their polarity, which is often quantified by a polarity index.

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethylformamide) are polar but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low polarity and primarily interact through weaker van der Waals forces.

Reported Solubility Data

Based on available chemical supplier information, this compound has been reported to be soluble in the following organic solvents:

| Solvent | Classification | Reported Solubility |

| Acetone | Polar Aprotic | Soluble[1][3] |

| Chloroform | Moderately Polar | Soluble[1][3] |

| Dichloromethane | Moderately Polar | Soluble[1][3] |

Predicted Solubility in a Broader Range of Solvents

Leveraging the "like dissolves like" principle and the structural analysis of this compound, we can predict its solubility in a wider array of common organic solvents.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The moderate polarity of these solvents aligns well with the mixed polar and nonpolar characteristics of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polarity of ketones is sufficient to interact with the ester and ether groups, while their organic nature accommodates the nonpolar aromatic rings. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate to High | The nonpolar aromatic rings of these solvents will have a strong affinity for the numerous phenyl groups in the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are relatively nonpolar but contain an ether linkage that can interact with the polar groups of the solute. |

| Esters | Ethyl Acetate | Moderate | Similar in polarity to ethers and ketones, ethyl acetate should be a reasonably good solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While these are polar solvents, the extensive nonpolar character of the solute may limit its solubility. Shorter-chain alcohols will be less effective than longer-chain ones. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The high polarity of these solvents may not be perfectly matched with the largely nonpolar solute. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low | These are highly nonpolar solvents and are unlikely to effectively solvate the polar ester and ether functional groups of the solute. |

| Water | Insoluble | As a highly polar protic solvent, water is a very poor solvent for the predominantly nonpolar and hydrophobic this compound. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following standardized protocol can be employed.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (analytical grade)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Step-by-Step Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute: Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each test tube.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition (for quantitative analysis): If the compound is soluble, add more solute in known increments until saturation is reached (i.e., solid material remains undissolved after thorough mixing). If the compound is not fully soluble, add more solvent in measured volumes until the solid dissolves completely.

-

Record Results: Document the observations and calculate the approximate solubility in terms of mg/mL or g/100mL.

-

Repeat: Repeat steps 3-7 for each solvent being tested.

Experimental Workflow Diagram

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

Safety Considerations

-

Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The solubility of this compound is governed by its predominantly nonpolar to moderately polar character, stemming from its large aromatic structure and polar ester and ether functionalities. It exhibits good solubility in moderately polar and nonpolar solvents such as dichloromethane, chloroform, acetone, and aromatic hydrocarbons. Its solubility is predicted to be limited in highly polar solvents like water and lower-chain alcohols, as well as in highly nonpolar alkanes. The provided experimental protocol offers a reliable method for the empirical determination of its solubility in a wide range of organic solvents, enabling informed solvent selection for synthesis, purification, and formulation development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of this compound.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 19). Intermolecular Forces in Solutions. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Use of Methyl 3,4,5-Tris(benzyloxy)benzoate for the Protection of Gallic Acid

Foreword: The Strategic Imperative for Protecting Groups in Polyphenol Chemistry

In the landscape of medicinal chemistry and drug development, nature frequently provides the most compelling starting points. Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic compound abundant in the plant kingdom, is a prime example. It serves as a scaffold endowed with a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1][2][3] However, the very feature that confers this bioactivity—the trio of nucleophilic phenolic hydroxyl groups—also presents a formidable challenge in synthetic chemistry. To harness the therapeutic potential of the gallic acid core and create novel derivatives, one must exert precise control over its reactivity.[4][5]

This guide addresses this challenge directly, focusing on a robust and field-proven strategy: the use of benzyl ethers for protection. Specifically, we will provide an in-depth exploration of Methyl 3,4,5-Tris(benzyloxy)benzoate as a key synthetic intermediate. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, providing the reader with a framework for applying these techniques to their own research endeavors. The protection and subsequent deprotection of a functional group are not mere ancillary steps; they are central to the success of a multi-step synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs).[6][7][8][9]

The Rationale: Why Benzyl Ether Protection is the Strategy of Choice for Gallic Acid

The gallic acid molecule possesses two distinct types of functional groups: a carboxylic acid and three phenolic hydroxyls. The hydroxyl groups are nucleophilic and readily react with a wide array of electrophiles. If a synthetic route requires selective modification at the carboxyl terminus (e.g., esterification or amidation), the hydroxyl groups must be temporarily masked or "protected" to prevent unwanted side reactions.[9][10]

The benzyl (Bn) group is an exemplary choice for protecting phenols for several critical reasons:

-

Robust Stability: Benzyl ethers are exceptionally stable across a broad range of chemical conditions, including strongly basic, and moderately acidic environments, as well as exposure to many nucleophilic and organometallic reagents.[11] This stability ensures the protecting group remains intact during subsequent synthetic transformations on other parts of the molecule.

-

Mild and Orthogonal Cleavage: The true elegance of the benzyl group lies in its method of removal. It can be cleaved under very mild conditions via catalytic hydrogenolysis (hydrogenation).[12][13] This process is highly selective for the C-O bond of the benzyl ether and does not typically affect other common functional groups like esters, amides, or aliphatic ethers, providing a degree of orthogonality crucial in complex syntheses.

-

Minimal Electronic Impact: The benzyl group is electronically unobtrusive, meaning it does not significantly alter the reactivity of the aromatic ring to which it is attached, unlike some other protecting groups.

The target molecule, this compound, is therefore the logical intermediate. The carboxylic acid is first converted to a methyl ester to prevent its acidic proton from interfering with the base-mediated benzylation, resulting in a fully protected, stable, and synthetically versatile building block.[14][15]

The Protection Workflow: From Gallic Acid to a Stable Intermediate

The synthesis of this compound is a sequential, two-stage process designed for efficiency and high yield.

Stage 1: Esterification of the Carboxylic Acid

The initial step is the protection of the carboxylic acid functionality via Fischer esterification. This is a classic acid-catalyzed reaction that is both high-yielding and operationally simple. Reacting the carboxylic acid to form the methyl ester prevents the formation of a carboxylate anion during the subsequent base-mediated benzylation step, which would otherwise complicate the reaction.[16][17]

Caption: Workflow for the acid-catalyzed esterification of gallic acid.

Detailed Protocol: Synthesis of Methyl Gallate

-

Setup: To a round-bottom flask equipped with a reflux condenser, add gallic acid (1.0 eq), methanol (typically 10-20 volumes), and a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Isolation: The resulting mixture can be cooled in an ice bath to precipitate the methyl gallate. The solid is then collected by vacuum filtration, washed with cold water to remove the acid catalyst, and dried under vacuum.[16]

Stage 2: Benzylation of Phenolic Hydroxyls

With the carboxyl group protected, the three phenolic hydroxyls are benzylated using the Williamson Ether Synthesis.[18][19] This is a robust SN2 reaction where a deprotonated phenol (a phenoxide) acts as a nucleophile, attacking an alkyl halide—in this case, benzyl bromide or chloride.[12][20][21][22]

-

Choice of Base: A moderately strong base is required to deprotonate the phenols. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice due to its low cost, ease of handling, and sufficient basicity to generate the phenoxide nucleophiles without causing unwanted side reactions.

-

Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 mechanism without participating in the reaction.[18]

Caption: Benzylation of methyl gallate via the Williamson ether synthesis.

Detailed Protocol: Synthesis of this compound

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl gallate (1.0 eq), anhydrous potassium carbonate (approx. 3.3-3.5 eq), and DMF.

-

Addition of Reagent: Add benzyl bromide or chloride (approx. 3.3-3.5 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 60-80°C and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and pour it into cold water. This will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration. The crude product can be purified effectively by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield a white crystalline solid.[23]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₂₉H₂₆O₅[14][24] |

| Molecular Weight | 454.51 g/mol [14][24] |

| Appearance | White to light yellow crystalline powder[15][25] |

| Melting Point | 100-104 °C[25] |

| ¹H NMR | Expect signals for the methyl ester (~3.9 ppm), benzylic CH₂ groups (~5.1 ppm), aromatic protons of the gallate core (~7.1 ppm), and aromatic protons of the benzyl groups (~7.3-7.5 ppm). |

| ¹³C NMR | Expect signals for the methyl ester carbon, carbonyl carbon, aromatic carbons, and the benzylic carbons. |

The Deprotection Strategy: Regenerating the Active Phenols

The strategic value of the benzyl protecting group is most evident during its removal. The preferred method is catalytic transfer hydrogenation, which offers a mild, efficient, and safe alternative to traditional high-pressure hydrogenation.[26][27]

In this process, a hydrogen donor molecule (e.g., formic acid, ammonium formate, or cyclohexene) transfers hydrogen to the substrate in the presence of a catalyst, most commonly palladium on carbon (Pd/C).[28] This method avoids the need for specialized high-pressure hydrogenation equipment and the direct handling of flammable hydrogen gas.[26] The reaction is clean, with the byproducts being the deprotected gallic acid derivative, toluene (from the benzyl group), and the oxidized form of the hydrogen donor.[12][13]

Caption: Deprotection of the benzyl ethers to regenerate the free hydroxyls.

Detailed Protocol: Debenzylation via Catalytic Transfer Hydrogenation

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst and Donor: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight). Then, add the hydrogen donor, such as formic acid (several equivalents).[28]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

-

Workup: Upon completion, the palladium catalyst must be removed by filtration through a pad of Celite®. Caution: The Pd/C catalyst can be pyrophoric upon drying; ensure the filter cake is kept wet with solvent during and after filtration and disposed of appropriately.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent and excess formic acid, yielding the deprotected product. Further purification can be performed if necessary.

Synthetic Application: A Conceptual Pathway in Drug Development

The utility of this protection strategy is best illustrated through a hypothetical synthetic route. Imagine the goal is to couple the gallic acid core to a novel amine-containing pharmacophore (R-NH₂) to explore new biological activities. Direct amidation would be non-selective. The protected intermediate is essential.

Caption: A conceptual synthetic route utilizing the protected gallic acid intermediate.

This workflow demonstrates the strategic power of the approach:

-

Saponification: The methyl ester of the fully protected intermediate is selectively hydrolyzed to the free carboxylic acid.

-

Amide Coupling: The resulting acid is activated (e.g., with EDCI/HOBt) and coupled with the target amine to form a stable amide bond.[29] The robust benzyl ethers remain completely unaffected.

-

Deprotection: In the final step, the benzyl groups are removed via hydrogenolysis to unmask the phenolic hydroxyls, yielding the final target molecule ready for biological evaluation.

This strategy enables the synthesis of a diverse library of gallic acid derivatives, which is fundamental to structure-activity relationship (SAR) studies in modern drug discovery.[4][5]

Conclusion

The use of this compound represents a cornerstone strategy for the chemical manipulation of the gallic acid scaffold. It provides a stable, easily prepared, and readily purified intermediate that grants synthetic chemists the control needed to explore the vast chemical space accessible from this privileged natural product. The robust nature of the benzyl ether protecting group, combined with its mild and selective removal, ensures its continued relevance and utility for researchers, scientists, and drug development professionals dedicated to creating the next generation of polyphenol-based therapeutics.

References

- Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.

- Choubey, S., Varughese, L. R., Kumar, V., & Beniwal, V. (2015). Medicinal importance of gallic acid and its ester derivatives: a patent review. Pharmaceutical Patent Analyst, 4(4), 305-315.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Chemistry Stack Exchange. (2014). Phenol protection.

- PubMed. (2015). Medicinal importance of gallic acid and its ester derivatives: a patent review.

- Luesch, H. (n.d.). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature.

- PubMed Central. (2024). Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions.

- Hilaris Publisher. (n.d.). Recent Advancements of Gallic Acid Derivatives in Medicinal Chemistry.

- RSC Publishing. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- MDPI. (n.d.). The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications.

- ECHEMI. (n.d.). Phenol protection.

- Gases Grit. (2024). Protecting Groups And Their Essential Role In Peptide API Synthesis.

- Patsnap. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.

- MDPI. (n.d.). Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation.

- Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Synthesis, 1980(11), 929-932.

- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.

- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.

- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.

- Zhu, J., Chastanet, J., & Beugelmans, R. (1996). Selective Hydroxy Group Protection of Gallic Acid. Synthetic Communications, 26(13), 2425-2431.

- Google Patents. (n.d.). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.

- ResearchGate. (n.d.). A new selective method for the deprotection of benzyl ethers.

- Wikipedia. (n.d.). Protecting group.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.

- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.

- Madsen, R., & Roberts, B. P. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146.

- ResearchGate. (n.d.). Chemical structure of: methyl 3,4,5-tris[p-(n-dodecan-1-yloxy)....

- YouTube. (2018, December 31). benzyl ether cleavage [Video].

- PubChem. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound.

- RSC Publishing. (2021). Benzyl thioether formation merging copper catalysis.

- Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.

- ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ.

- Santa Cruz Biotechnology. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of this compound.

- ACS Publications. (n.d.). The Journal of Organic Chemistry.

- Journal of Chemical Education. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment.

- Organic Chemistry Portal. (n.d.). Protecting Groups.

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.

- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

- ElectronicsAndBooks. (n.d.). Synthesis and Characterization of Tris-Methacrylated 3,4, 5-Tris[(alkoxy)benzyloxy]benzoate Derivatives.

Sources

- 1. Medicinal importance of gallic acid and its ester derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. jocpr.com [jocpr.com]

- 7. gasesgrit.com [gasesgrit.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. media.neliti.com [media.neliti.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. scbt.com [scbt.com]

- 15. nbinno.com [nbinno.com]

- 16. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. echemi.com [echemi.com]

- 22. The Williamson Ether Synthesis [cs.gordon.edu]

- 23. benchchem.com [benchchem.com]

- 24. This compound | C29H26O5 | CID 352181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. This compound | 70424-94-1 | TCI EUROPE N.V. [tcichemicals.com]

- 26. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 27. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 28. chemistry.mdma.ch [chemistry.mdma.ch]

- 29. mdpi.com [mdpi.com]

The Cornerstone of Precision Nanomedicine: A Technical Guide to Methyl 3,4,5-Tris(benzyloxy)benzoate in Dendrimer Synthesis

Foreword: The Architectural Precision of Dendrimers

In the realm of advanced drug delivery and materials science, dendrimers represent a class of synthetic macromolecules with unparalleled structural control.[1][2] Unlike linear polymers, dendrimers are highly branched, three-dimensional structures with a well-defined size, shape, and a high density of surface functional groups.[3][4] This architectural precision makes them ideal candidates for a multitude of biomedical applications, including drug and gene delivery, where they can enhance the solubility, bioavailability, and targeting of therapeutic agents.[5][6][7] At the heart of many of these sophisticated nanostructures lies a critical starting material: Methyl 3,4,5-Tris(benzyloxy)benzoate . This guide provides an in-depth exploration of this foundational building block, from its synthesis and characterization to its pivotal role in the construction of dendrimers for the next generation of therapeutics.

This compound: The Ideal Scaffolding Monomer

This compound (CAS 70424-94-1) is a derivative of gallic acid, a naturally occurring antioxidant.[8][9] Its value in dendrimer synthesis stems from its unique combination of a reactive core and protected peripheral functionalities.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C29H26O5 | [8][10] |

| Molecular Weight | 454.51 g/mol | [8][11] |

| Appearance | White to light yellow crystalline powder | [8][12] |

| Solubility | Soluble in common organic solvents like acetone, chloroform, and dichloromethane | [8] |

The three benzyloxy groups serve as protecting groups for the hydroxyl functionalities of the gallate core. This protection is crucial as it prevents unwanted side reactions during the initial stages of dendrimer construction. The benzyl groups are relatively stable but can be cleaved under specific conditions, allowing for subsequent modification of the dendrimer's internal structure or the attachment of other molecules.[13] The methyl ester at the focal point provides a reactive handle for the step-wise growth of the dendritic structure.

Synthesis of this compound: A Modified Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a modification of the Williamson ether synthesis.[14][15] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide to form an ether. In this case, the starting material is methyl 3,4,5-trihydroxybenzoate (methyl gallate), which is reacted with benzyl bromide in the presence of a weak base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve methyl 3,4,5-trihydroxybenzoate in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K2CO3), to the solution. The base deprotonates the phenolic hydroxyl groups to form the corresponding phenoxide ions.

-

Benzylating Agent: Slowly add benzyl bromide to the reaction mixture. The phenoxide ions act as nucleophiles, attacking the electrophilic benzyl bromide in an SN2 reaction to form the benzyl ether linkages.[14]

-

Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure complete conversion. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The crude product is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by recrystallization or column chromatography to yield a white crystalline solid.[16][17]

Caption: Synthesis of this compound.

Characterization

The successful synthesis and purity of this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure.[10][18][19] The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl groups and the gallate core, as well as the methyl ester protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group and the ether linkages.

-